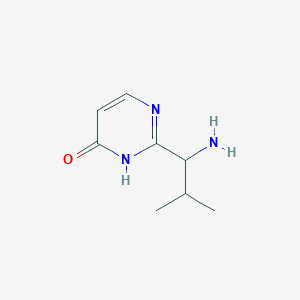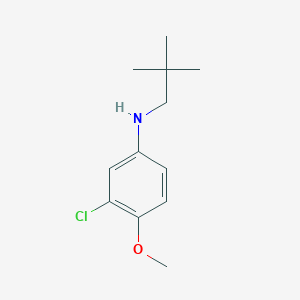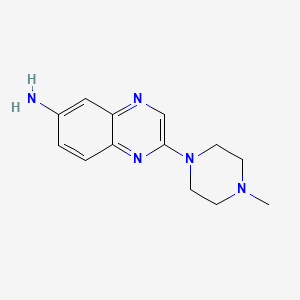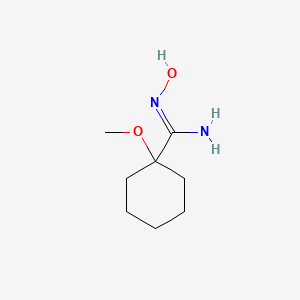![molecular formula C10H13Cl2NO2 B13290399 2,4-Dichloro-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13290399.png)
2,4-Dichloro-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol is a chemical compound with the molecular formula C10H13Cl2NO2 It is characterized by the presence of two chlorine atoms, a hydroxyl group, and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol typically involves the reaction of 2,4-dichlorophenol with an appropriate amine and a hydroxyl-containing compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of phenol, followed by the introduction of the amino and hydroxyl groups. The process is optimized to achieve high yields and purity, and may involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a dechlorinated compound or a hydrocarbon. Substitution reactions can result in a variety of derivatives with different functional groups attached to the phenol ring.
Scientific Research Applications
2,4-Dichloro-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dichloro-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol include other chlorinated phenols and amino alcohols, such as:
- 2,4-Dichlorophenol
- 2,4-Dichloro-6-aminophenol
- 2,4-Dichloro-6-hydroxyphenol
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the amino and hydroxyl groups attached to the phenol ring. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H13Cl2NO2 |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
2,4-dichloro-6-[(1-hydroxypropan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H13Cl2NO2/c1-6(5-14)13-4-7-2-8(11)3-9(12)10(7)15/h2-3,6,13-15H,4-5H2,1H3 |
InChI Key |
STWLNEXZOQTOQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=C(C(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13290323.png)
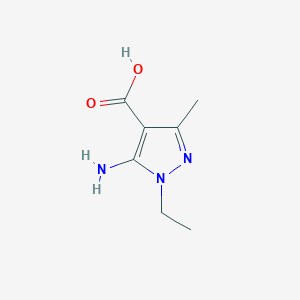
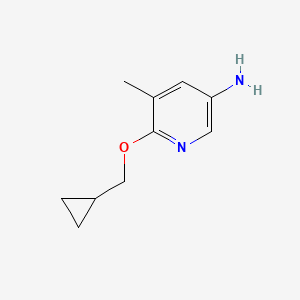
amine](/img/structure/B13290365.png)
![3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13290368.png)
![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13290370.png)
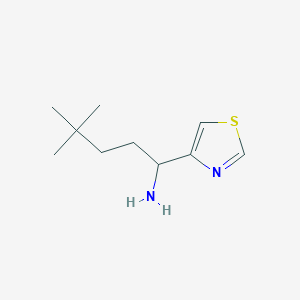
![4-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B13290375.png)


